2,3-Dibromophenol

Descripción general

Descripción

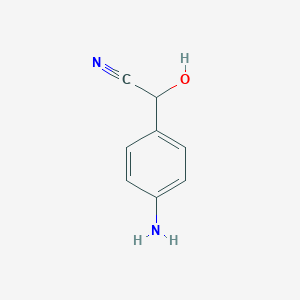

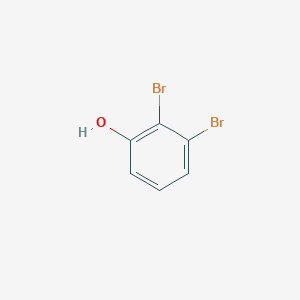

2,3-Dibromophenol is a precursor for organic synthesis and is a metabolite of dibromobenzene . It is a member of the dibromophenols, a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring .

Synthesis Analysis

2,3-Dibromophenol can be synthesized using tert-butylhydroperoxide and copper acetylacetonate in water at room temperature for 12 hours . The reaction solution is then concentrated, and the product is obtained by column chromatography .Molecular Structure Analysis

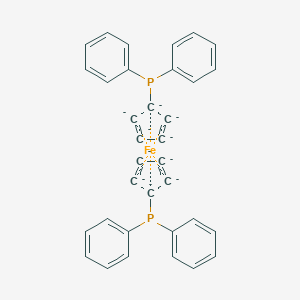

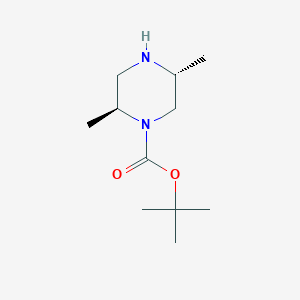

The molecular formula of 2,3-Dibromophenol is C6H4Br2O . Its IUPAC name is 2,3-dibromophenol . The InChI code is InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H and the canonical SMILES is C1=CC(=C(C(=C1)Br)Br)O .Physical And Chemical Properties Analysis

2,3-Dibromophenol has a molecular weight of 251.90 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its XLogP3-AA is 2.9, indicating its partition coefficient between octanol and water .Aplicaciones Científicas De Investigación

Organic Synthesis Precursor

2,3-Dibromophenol serves as a precursor in organic synthesis . It is utilized in the preparation of various organic compounds due to its reactive bromine atoms which can be substituted with other functional groups .

Antibacterial Agent

Research has shown that derivatives of 2,3-Dibromophenol exhibit potent antibacterial activity . For instance, compounds isolated from marine sponges containing the dibromophenol moiety have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .

Environmental Monitoring

In environmental science, 2,3-Dibromophenol is studied for its role as a bioindicator . It is used to monitor the presence of brominated flame retardants, which are environmental pollutants, in various ecosystems .

Analytical Chemistry

In analytical chemistry, 2,3-Dibromophenol is used as a standard in chromatographic analysis to identify and quantify substances within a sample. Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Material Science

In material science, 2,3-Dibromophenol is involved in the synthesis of advanced materials . Its bromine atoms can be part of cross-linking reactions that lead to the formation of polymers with specific properties .

Biochemical Research

2,3-Dibromophenol is used in biochemistry to study protein interactions . It has been used to investigate the binding affinity and structural changes in proteins like human hemoglobin, which can have implications for understanding the effects of environmental toxins on human health .

Safety and Hazards

2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Relevant Papers Several papers have been published on bromophenols, including 2,3-Dibromophenol. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .

Mecanismo De Acción

Target of Action

2,3-Dibromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, have been found in human blood and breast milk, suggesting that they interact with biological systems .

Mode of Action

It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,3-Dibromophenol may interact with its targets through similar electrophilic mechanisms.

Biochemical Pathways

A study on a marine representative of the gammaproteobacteria showed that a related compound, 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-bp), inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . This suggests that 2,3-Dibromophenol may also affect similar biochemical pathways.

Result of Action

A study on the nephrotoxic potential of two 1,2-dibromobenzene metabolites, 2,3- and 3,4-dibromophenol, using isolated kidney cells from male fischer 344 rats as the model, found that 2,3-dibromophenol induced slightly greater nephrotoxicity than 3,4-dibromophenol at comparable concentrations and times .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromophenol. For instance, bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk . This suggests that the presence of BFRs in the environment could potentially influence the action of 2,3-Dibromophenol.

Propiedades

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromophenol | |

CAS RN |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)